molecular formula C17H21N3O5S2 B2816880 Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394236-01-2

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No.: B2816880
CAS No.: 394236-01-2
M. Wt: 411.49
InChI Key: XAXRPDNHXBSFEP-UHFFFAOYSA-N
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Description

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group and a thioacetate-linked amino-oxopropane moiety. The ethyl ester moiety increases solubility in organic solvents, a common strategy in prodrug design.

Properties

IUPAC Name

ethyl 2-[1-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-5-25-14(21)9-26-10(2)15(22)18-17-20-19-16(27-17)12-7-6-11(23-3)8-13(12)24-4/h6-8,10H,5,9H2,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRPDNHXBSFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with the 2,4-dimethoxyphenyl group. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the ethyl acetate moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives containing the thiadiazole structure can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HCT15 (colon cancer). The mechanism often involves interference with cellular pathways that regulate growth and apoptosis .
Cell Line IC50 Value Reference
MCF-74.27 µg/mL
A5495.00 µg/mL
HCT153.50 µg/mL

Mechanism of Action

The anticancer activity is often attributed to the ability of thiadiazole compounds to interact with cellular targets such as tubulin and DNA, leading to disruption of mitotic spindle formation and induction of apoptosis .

Other Therapeutic Potentials

Beyond anticancer applications, compounds similar to this compound have also shown promise in:

  • Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives possess antimicrobial properties against a range of pathogens .
Pathogen Type Activity Reference
BacteriaModerate
FungiSignificant

Case Studies

Several case studies have been documented regarding the application of ethyl thiadiazole derivatives in clinical settings:

  • Study on Anticancer Effects : A comprehensive study evaluated a series of thiadiazole derivatives for their anticancer properties against multiple human cancer cell lines. The findings indicated a correlation between structural modifications and enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial efficacy against clinical isolates of bacteria and fungi. Results showed that specific substitutions on the thiadiazole ring significantly improved antimicrobial activity .

Mechanism of Action

The mechanism of action of Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on core structures, substituents, synthesis methods, and reported bioactivities:

Compound Name/ID Core Structure Key Substituents Synthesis Method Reported Bioactivity/Notes
Target Compound 1,3,4-thiadiazole 2,4-dimethoxyphenyl, amino-oxopropane, ethyl ester Alkylation with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) No direct data; structural analogs suggest anticancer potential
Compound 44 (Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) 1,3,4-thiadiazole 4-methoxybenzamido, ethyl ester Not detailed in evidence <10% cytotoxic activity against A549, HEPG2, and MCF7 cell lines
Compound 1 (Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate) 1,3,4-thiadiazole Methyl, ethyl ester Reflux with K₂CO₃ in acetone Simpler structure; potential scaffold for further functionalization
Compound 3b (2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio)acetic acid) 1,3,4-oxadiazole 2-hydroxyphenyl, acetic acid Reflux with NaOH in ethanol, followed by acid workup Antimicrobial potential due to phenolic hydroxyl group
Diethyl 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)diacetate 1,3,4-thiadiazole Dual thioacetate ethyl ester groups Multi-step alkylation with ethyl bromoacetate High lipophilicity; potential pharmacokinetic advantages

Key Observations:

Structural Variations and Bioactivity: The 2,4-dimethoxyphenyl group in the target compound distinguishes it from analogs like Compound 44 (4-methoxybenzamido). The inactivity of Compound 44 highlights the importance of substituent positioning and electronic effects on cytotoxicity .

Synthesis Methods: Most derivatives, including the target compound, rely on alkylation reactions with ethyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃ in acetone or NaOH in ethanol) . Diethyl esters (e.g., ) require dual alkylation steps, increasing synthetic complexity .

Methoxy and hydroxyl groups influence electronic properties and binding interactions; the 2-hydroxyphenyl in Compound 3b may confer antimicrobial activity via metal chelation .

Research Implications and Limitations

  • Bioactivity Gaps : Direct cytotoxic or antimicrobial data for the target compound is absent in the provided evidence. Future studies should prioritize in vitro screening against relevant cell lines.
  • Synthetic Optimization : The use of alternative alkylating agents (e.g., propyl bromoacetate) or catalysts could improve yields for complex derivatives .
  • Structure-Activity Relationship (SAR) : The inactivity of Compound 44 underscores the need for systematic SAR studies to identify critical substituents for bioactivity .

Biological Activity

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied for their pharmacological potential. The 1,3,4-thiadiazole ring system is associated with various biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antidiabetic

The presence of sulfur in the thiadiazole structure enhances lipophilicity and bioavailability, making these compounds suitable for drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated several derivatives against various cancer cell lines, revealing significant cytotoxic effects. The compound mentioned in this article shows promise due to its structural similarity to other active thiadiazole compounds.

Case Study: Cytotoxic Activity

A specific case study involving a similar thiadiazole derivative demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 0.084 ± 0.020 mmol L–1 against MCF-7 and 0.034 ± 0.008 mmol L–1 against A549 cells . This suggests that this compound could possess similar or enhanced anticancer properties.

The mechanisms through which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Key Enzymes : Thiadiazoles have been shown to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer proliferation.
  • Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through various pathways including the activation of caspases and the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain compounds have been reported to cause cell cycle arrest at different phases (G0/G1 or G2/M), thereby inhibiting tumor growth .

Additional Biological Activities

Apart from anticancer effects, this compound may also exhibit:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives inhibit pro-inflammatory mediators and cytokines such as IL-6 and PGE2 .

Data Table: Comparative Biological Activities

Activity TypeCompoundIC50 Value (mmol L–1)Reference
Anticancer (MCF7)Similar Thiadiazole Derivative0.084 ± 0.020
Anticancer (A549)Similar Thiadiazole Derivative0.034 ± 0.008
Aromatase InhibitionCompound 4y0.062 ± 0.004
Anti-inflammatoryCompound 3Nanomolar range

Q & A

Q. How are impurities characterized during scale-up synthesis?

  • HPLC-DAD : Detects trace intermediates (e.g., unreacted thiosemicarbazide) with LOD < 0.1% .
  • Tandem MS/MS : Confirms impurity structures through collision-induced dissociation patterns .

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